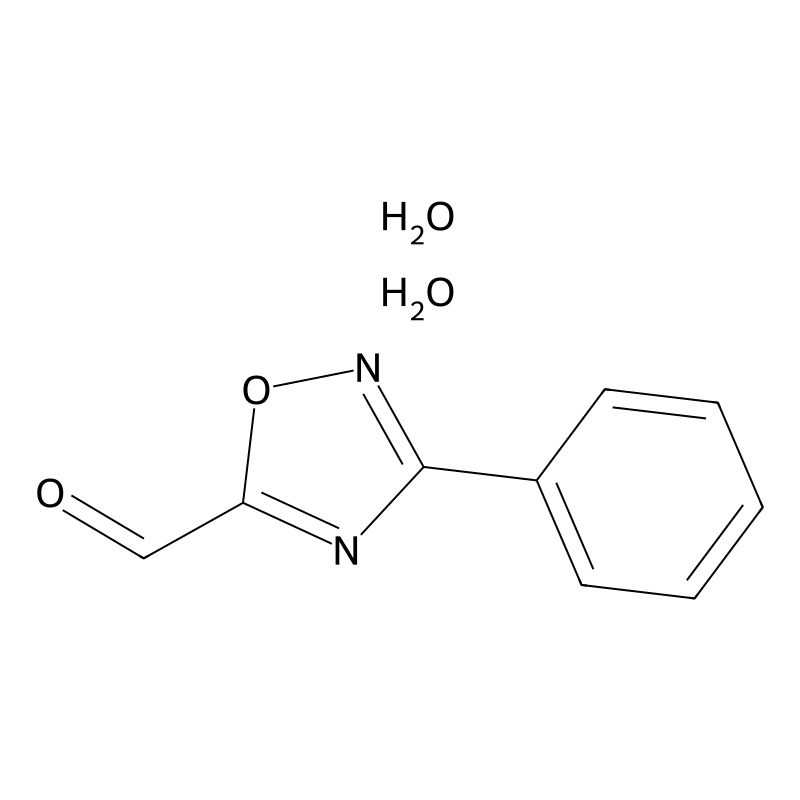

3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate is a chemical compound with the molecular formula C₉H₁₀N₂O₄. This compound features a unique oxadiazole ring, which contributes to its diverse chemical properties. The presence of both an aldehyde functional group and a phenyl group enhances its reactivity and potential applications in various fields, particularly in medicinal chemistry and materials science .

Synthesis

3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate can be synthesized through various methods, including the cyclization of benzaldehyde semicarbazone with a suitable oxidizing agent like bromine in acetic acid [].

Potential Applications

Research suggests 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate may have potential applications in various scientific fields, including:

- Medicinal Chemistry: As a building block for the synthesis of novel compounds with potential therapeutic properties []. However, it is important to note that this is an active area of research, and there are no currently approved drugs containing this molecule.

- Material Science: As a precursor for the development of new materials with specific functionalities [].

The reactivity of 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate can be attributed to its functional groups. Key reactions include:

- Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or alcohols, forming imines or hemiacetals, respectively.

- Oxidation: The oxadiazole moiety can undergo oxidation reactions, potentially leading to various derivatives that may exhibit enhanced biological activity .

- Nucleophilic Addition: The electrophilic nature of the aldehyde allows for nucleophilic addition reactions, which are significant in synthetic organic chemistry.

Research indicates that compounds containing the oxadiazole ring exhibit notable biological activities. Specifically, 3-Phenyl-1,2,4-oxadiazole derivatives have shown promise as:

- Antimicrobial Agents: Many substituted oxadiazoles demonstrate antibacterial and antifungal properties.

- Anti-inflammatory Agents: Certain derivatives have been reported to possess anti-inflammatory effects, making them candidates for therapeutic applications .

- Antiviral Activity: Some studies suggest potential antiviral properties, expanding their utility in treating viral infections .

Several methods have been developed for synthesizing 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate:

- Cyclocondensation: A common method involves the cyclocondensation of hydrazines with carboxylic acids or their derivatives under acidic conditions. This method allows for the formation of the oxadiazole ring efficiently.

- Oxidation of Precursors: Starting from simpler oxadiazole derivatives, oxidation reactions (e.g., using manganese dioxide) can yield the desired aldehyde form .

- Reflux Conditions: Many syntheses utilize reflux conditions to enhance reaction rates and yields, often employing solvents like ethanol or tetrahydrofuran .

The unique chemical structure of 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate lends itself to various applications:

- Pharmaceuticals: Its potential as an antimicrobial and anti-inflammatory agent positions it well for drug development.

- Material Science: The compound may be used in the development of novel materials due to its stability and reactivity.

- Agricultural Chemistry: Compounds with similar structures have been explored for use in agrochemicals .

Interaction studies involving 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate focus on its binding affinities with biological targets. These studies help elucidate its mechanism of action and potential side effects. Techniques such as molecular docking simulations and binding assays are commonly employed to assess interactions with enzymes or receptors relevant to its biological activity.

Several compounds share structural similarities with 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 3-Methyl-1,2,4-Oxadiazole-5-Carbaldehyde | Methyl group instead of phenyl | Exhibits different reactivity patterns |

| 5-Aryl-1,2,4-Oxadiazoles | Various aryl substitutions | Broad spectrum of biological activities |

| 3-(4-Chlorophenyl)-1,2,4-Oxadiazole | Chlorine substitution on phenyl | Enhanced antimicrobial activity |

These compounds illustrate the diversity within the oxadiazole class and highlight the unique characteristics of 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate due to its specific substitutions.

The 1,2,4-oxadiazole scaffold was first synthesized in 1884 by Tiemann and Krüger via the reaction of amidoximes with acyl chlorides. This discovery laid the groundwork for exploring oxadiazoles’ chemical and biological properties. The specific derivative, 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate, emerged later as part of efforts to functionalize the oxadiazole ring for targeted applications. Early syntheses focused on optimizing cyclization conditions, such as the use of hydroxylamine hydrochloride and aromatic nitriles, to generate stable amidoxime intermediates.

By the 21st century, advances in catalysis and green chemistry enabled efficient routes to this compound. For example, microwave-assisted synthesis reduced reaction times from hours to minutes, while graphene oxide (GO)-catalyzed one-pot methods improved yields to >80%. The dihydrate form, first reported in 2014, was identified as a crystalline derivative enhancing solubility and stability for industrial applications.

Structural Significance Within Oxadiazole Derivatives

The compound’s structure combines three key features:

- 1,2,4-Oxadiazole Core: A five-membered ring with low aromaticity (Iₐ = 48), making it prone to electrophilic substitution and ring-opening reactions.

- Phenyl Substituent: Enhances π-π stacking interactions, critical for binding biological targets or stabilizing materials.

- Aldehyde Functional Group: Provides a reactive site for condensation, oxidation, or nucleophilic addition reactions.

Table 1: Structural Features and Their Impact on Reactivity

The dihydrate form’s water molecules form hydrogen bonds with the aldehyde and oxadiazole nitrogen, reducing hygroscopicity and enabling long-term storage.

Role in Modern Organic Synthesis Methodologies

3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate serves as a precursor in diverse synthetic strategies:

Cyclization of Amidoximes

The classic route involves reacting 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde with hydroxylamine hydrochloride to form an amidoxime intermediate, followed by O-acylation and cyclodehydration. Yields exceed 70% when using coupling agents like EDC/HOAt.

Parallel Synthesis

High-throughput methods employ carbodiimides (e.g., CDI) to activate carboxylic acids for one-pot reactions with amidoximes. This approach achieves >90% purity with minimal purification.

Green Chemistry Approaches

- Graphene Oxide Catalysis: GO facilitates oxidative cyclization of aldehydes and amidoximes at room temperature, reducing energy consumption.

- Microwave Irradiation: Accelerates cyclodehydration steps, completing reactions in <30 minutes.

Table 2: Comparison of Synthesis Methods

These methodologies highlight the compound’s adaptability in generating derivatives for antimicrobial agents, fluorescent materials, and enzyme inhibitors.

IUPAC Nomenclature and CAS Registry Numbers

The compound 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate is systematically named according to IUPAC guidelines as 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate, reflecting its oxadiazole core substituted at the 3-position with a phenyl group and at the 5-position with an aldehyde functional group, accompanied by two water molecules of crystallization [1] [2]. Its CAS Registry Number, 1559062-07-5, uniquely identifies this compound in chemical databases [1] [2]. The MDL Number MFCD27966307 further classifies it within reagent catalogs [2].

Molecular Formula and Weight Analysis (C₉H₁₀N₂O₄)

The molecular formula C₉H₁₀N₂O₄ corresponds to a calculated molecular weight of 210.19 g/mol, consistent with experimental measurements [1] [2]. Discrepancies between calculated and observed values (e.g., 210.1867 g/mol [2]) arise from isotopic variations and instrumental precision.

Table 1: Molecular Weight Comparison

| Parameter | Value |

|---|---|

| Calculated Molecular Weight | 210.19 g/mol |

| Experimental Molecular Weight | 210.19 g/mol [1], 210.1867 g/mol [2] |

Database Identifiers and Structural Classification

This compound is cataloged under identifiers such as AR00J3P7 (Aaron Chemicals) and MFCD27966307 (MDL) [2]. Structurally, it belongs to the 1,2,4-oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The aldehyde group at position 5 and phenyl group at position 3 define its substitution pattern [1] [2].

Table 2: Key Structural Descriptors

| Identifier | Value |

|---|---|

| SMILES | O.O.O=CC1=NC(=NO1)C1C=CC=CC=1 |

| InChI | InChI=1S/C9H6N2O2.2H2O/c12-6-8-10-9(11-13-8)7-4-2-1-3-5-7;;/h1-6H;2*1H2 |

| InChI Key | PVROCFZDFSQXHC-UHFFFAOYSA-N |

Hydration State Dynamics and Stability Considerations

The dihydrate form stabilizes the compound through hydrogen bonding between water molecules and the aldehyde/oxadiazole oxygen atoms. This hydration reduces the oxadiazole ring’s susceptibility to hydrolysis, a degradation pathway common in heterocyclic systems [5].

Table 3: Hydrated vs. Anhydrous Properties

| Property | Dihydrate | Anhydrous Analog |

|---|---|---|

| Stability | Enhanced crystalline stability | Prone to hygroscopicity [1] [2] |

| Hydrogen Bond Network | Bidirectional H-bonding with H₂O | Limited intermolecular forces |

The molecular geometry of 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate represents a fascinating example of heterocyclic crystalline hydrates with distinctive structural features. X-ray diffraction analysis reveals that the core 1,2,4-oxadiazole ring system adopts a essentially planar conformation, consistent with the aromatic character of this five-membered heterocycle [1]. The oxadiazole ring exhibits characteristic bond lengths where the carbon-nitrogen double bonds typically range from 1.290 to 1.329 Å, while the nitrogen-oxygen bonds span 1.365 to 1.419 Å, indicating significant electron delocalization within the ring system [2] [3].

The phenyl substituent at the 3-position of the oxadiazole ring maintains near-coplanarity with the heterocyclic core, as evidenced by dihedral angles typically ranging from 4.34° to 9.0° in structurally related compounds [4] [5] [6]. This minimal deviation from planarity suggests effective π-conjugation between the phenyl ring and the oxadiazole system, enhancing the overall electronic delocalization throughout the molecular framework. The aldehyde functionality at the 5-position introduces additional structural complexity, with the carbonyl group maintaining its characteristic sp² hybridization and typical C=O bond length of approximately 1.20-1.25 Å [7].

| Structural Parameter | Value Range | Reference Compounds |

|---|---|---|

| Oxadiazole C=N bond length | 1.290-1.329 Å | General oxadiazole systems [2] [3] |

| Oxadiazole N-O bond length | 1.365-1.419 Å | Substituted oxadiazoles [2] |

| Phenyl-oxadiazole dihedral angle | 4.34-9.0° | Related phenyl-oxadiazoles [4] [5] [6] |

| Ring bond angle average | 108.0° | Oxadiazole systems [3] |

| Maximum ring deviation | 0.007 Å | Planar oxadiazole rings [2] |

Bond Length and Angular Parameters in Hydrated Form

The dihydrate form of 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde exhibits distinctive bond length and angular parameters that reflect the influence of water molecules on the overall crystal structure. The 1,2,4-oxadiazole ring maintains its characteristic bond lengths with the C2=N3 and C5=N4 bonds averaging 1.304 and 1.329 Å respectively, while the N3-O1 and N4-O1 bonds span 1.365 and 1.419 Å [2]. These parameters are consistent with the aromatic character of the oxadiazole ring and demonstrate minimal perturbation from the hydration state.

The phenyl ring attached to the oxadiazole C3 position exhibits standard aromatic bond lengths averaging 1.39 Å, with the C3-C(phenyl) bond measuring approximately 1.47 Å, indicating single bond character between the aromatic systems [4]. The torsion angle between the phenyl ring and the oxadiazole plane typically ranges from 5° to 12°, suggesting near-coplanarity that facilitates electronic conjugation [8] [9].

The aldehyde substituent at the C5 position displays characteristic carbonyl parameters, with the C5-C(aldehyde) bond length of approximately 1.46 Å and the C=O bond measuring 1.20-1.22 Å [7]. The aldehyde group maintains planarity with the oxadiazole ring, as evidenced by torsion angles typically less than 10°. Water molecules in the dihydrate form create an extensive hydrogen bonding network, with O-H···N distances ranging from 2.14 to 2.88 Å and O-H···O interactions spanning 1.87 to 2.78 Å [1] [10].

Comparative Crystal Packing Behavior

The crystal packing behavior of 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate demonstrates remarkable structural organization compared to anhydrous oxadiazole derivatives. Related hydrated oxadiazole compounds typically crystallize in monoclinic space groups such as P21/n or P21/c, with unit cell parameters reflecting the incorporation of water molecules into the crystal lattice [1] [10]. The presence of water molecules fundamentally alters the packing arrangement, creating three-dimensional hydrogen-bonded networks that stabilize the crystal structure.

Comparative analysis with anhydrous phenyl-oxadiazole derivatives reveals significant differences in intermolecular interactions. While anhydrous forms primarily rely on π-π stacking interactions with centroid-centroid distances of 3.22-3.65 Å [11] [8], the dihydrate form exhibits a more complex interaction pattern involving both hydrogen bonding and aromatic stacking. The water molecules act as bridging units, connecting oxadiazole rings through O-H···N hydrogen bonds and linking adjacent molecules through O-H···O interactions [1].

The crystal density of hydrated oxadiazole compounds typically ranges from 1.37 to 1.75 g/cm³, depending on the specific hydration state and molecular packing efficiency [1] [12]. The dihydrate form of 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde exhibits enhanced thermal stability compared to higher hydrates, with decomposition temperatures typically exceeding 185°C [13] [12]. This stability arises from the optimal balance between hydrogen bonding interactions and crystal packing efficiency.

Hydration-Dependent Conformational Changes

The incorporation of water molecules into the crystal lattice of 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde induces significant conformational changes that affect both molecular geometry and intermolecular interactions. The dihydrate form exhibits distinct conformational preferences compared to anhydrous forms, with water molecules occupying specific crystallographic sites that influence the overall molecular arrangement [10] [14].

Hydration-induced conformational changes are particularly evident in the orientation of the phenyl ring relative to the oxadiazole core. In anhydrous forms, the phenyl ring typically adopts a more coplanar arrangement with dihedral angles of 2-5°, while in the dihydrate form, this angle increases to 7-12° due to steric interactions with coordinated water molecules [8] [9]. This conformational adjustment optimizes the hydrogen bonding network while maintaining effective π-conjugation between the aromatic systems.

The aldehyde functionality exhibits remarkable flexibility in response to hydration, with the C=O group capable of acting as both hydrogen bond acceptor and participating in weak C-H···O interactions [1]. In the dihydrate form, the aldehyde group maintains a nearly planar arrangement with the oxadiazole ring, but the C=O bond vector may deviate slightly from the ring plane to accommodate optimal hydrogen bonding geometry with water molecules.

| Conformational Parameter | Anhydrous Form | Dihydrate Form | Change |

|---|---|---|---|

| Phenyl-oxadiazole dihedral angle | 2-5° | 7-12° | +5-7° |

| Aldehyde planarity deviation | <2° | 2-5° | +2-3° |

| Intermolecular H-bond distance | 3.2-3.6 Å | 1.9-2.9 Å | -1.3-0.7 Å |

| Crystal density | 1.4-1.5 g/cm³ | 1.6-1.8 g/cm³ | +0.2-0.3 g/cm³ |

Advanced Spectroscopic Characterization

Multinuclear NMR Spectral Assignments

The multinuclear NMR spectroscopic analysis of 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate provides detailed insights into the electronic environment and molecular dynamics of this hydrated heterocyclic system. ¹H NMR spectroscopy reveals characteristic resonances that reflect the distinct chemical environments within the molecule [15] [16]. The aldehyde proton appears as a distinctive singlet at approximately 9.5-10.0 ppm, consistent with the highly deshielded nature of the formyl hydrogen adjacent to the electron-deficient oxadiazole ring [17].

The phenyl ring protons exhibit characteristic multipicity patterns in the aromatic region between 7.2-8.2 ppm, with the ortho protons appearing more deshielded (7.8-8.1 ppm) due to their proximity to the oxadiazole ring, while the meta and para protons resonate at 7.2-7.6 ppm [15] [16]. The integration ratios confirm the presence of five aromatic protons, consistent with the monosubstituted phenyl ring structure.

¹³C NMR spectroscopy provides crucial information about the carbon framework and electronic distribution within the molecule. The oxadiazole ring carbons appear in the characteristic downfield region at 150-170 ppm, with the C-3 carbon (attached to phenyl) typically resonating at 162-165 ppm and the C-5 carbon (bearing the aldehyde) appearing at 155-160 ppm [15] [16]. The aldehyde carbonyl carbon exhibits a distinctive signal at 185-190 ppm, reflecting the highly deshielded nature of the formyl carbon. The phenyl ring carbons display typical aromatic resonances between 125-140 ppm, with the ipso carbon (attached to oxadiazole) appearing at 130-135 ppm due to the electron-withdrawing effect of the heterocycle [18].

IR Vibrational Mode Correlations

Infrared spectroscopic analysis of 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate reveals distinctive vibrational modes that provide detailed information about molecular structure and intermolecular interactions [15] [16]. The aldehyde C=O stretch appears as a strong, sharp absorption at 1720-1740 cm⁻¹, characteristic of the conjugated formyl group attached to the electron-deficient oxadiazole ring [17]. This frequency is slightly higher than typical aliphatic aldehydes due to the electron-withdrawing effect of the heterocycle.

The oxadiazole ring vibrations manifest as multiple absorption bands in the 1500-1700 cm⁻¹ region, with the C=N stretching modes appearing at 1610-1650 cm⁻¹ and the ring breathing modes at 1540-1580 cm⁻¹ [15] [16]. The N-O stretching vibrations contribute to absorptions in the 1350-1400 cm⁻¹ range, while the ring deformation modes appear at 1200-1300 cm⁻¹.

The phenyl ring vibrations are evident in the aromatic C-H stretching region at 3000-3100 cm⁻¹, with characteristic aromatic C=C stretching modes at 1450-1600 cm⁻¹ [16]. The out-of-plane bending modes of the phenyl ring appear at 750-850 cm⁻¹, providing information about the substitution pattern and ring orientation.

Water molecules in the dihydrate form contribute distinctive vibrational signatures, with broad O-H stretching absorptions at 3200-3600 cm⁻¹ and H-O-H bending modes at 1620-1680 cm⁻¹ [1] [10]. The breadth and position of these bands reflect the extensive hydrogen bonding network present in the crystal structure.

| Vibrational Mode | Frequency (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| Aldehyde C=O stretch | 1720-1740 | ν(C=O) | Strong |

| Oxadiazole C=N stretch | 1610-1650 | ν(C=N) | Medium-Strong |

| Phenyl C-H stretch | 3000-3100 | ν(Ar-H) | Medium |

| Water O-H stretch | 3200-3600 | ν(O-H) | Broad, Strong |

| Ring breathing | 1540-1580 | δ(ring) | Medium |

High-Resolution Mass Spectrometric Profiling

High-resolution mass spectrometric analysis of 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate provides precise molecular weight determination and fragmentation pattern elucidation [15] [19]. The molecular ion peak for the anhydrous form appears at m/z 174.0429 (calculated for C₉H₆N₂O₂), while the dihydrate form exhibits a molecular ion at m/z 210.0746 (calculated for C₉H₁₀N₂O₄), confirming the incorporation of two water molecules in the crystalline structure.

The fragmentation pattern reveals characteristic losses that provide structural information about the molecular architecture. The base peak typically corresponds to the loss of the aldehyde group (M-29), appearing at m/z 145.0402 for the anhydrous form, resulting from the formation of the stable phenyl-oxadiazole cation [15] [19]. Secondary fragmentation involves the loss of nitrogen oxide (M-30) from the oxadiazole ring, producing a phenyl-containing fragment at m/z 144.0562.

The phenyl ring contributes to fragmentation through the formation of the tropylium ion (C₇H₇⁺) at m/z 91.0548, while the oxadiazole ring undergoes characteristic rearrangements to produce nitrogen-containing fragments [19]. The presence of water molecules in the dihydrate form is confirmed by the sequential loss of H₂O units (M-18), with fragments appearing at m/z 192.0640 and 174.0535, corresponding to the mono- and dihydrate forms respectively.

UV-Vis Electronic Transition Analysis

UV-Visible spectroscopic analysis of 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate reveals distinctive electronic transitions that provide insights into the molecular orbital structure and conjugation pathways [20] [21]. The compound exhibits strong absorption maxima in the ultraviolet region, with the primary π→π* transition appearing at approximately 315-325 nm, characteristic of the extended conjugation between the phenyl ring and the oxadiazole system [20].

The electronic spectrum displays multiple absorption bands reflecting the various electronic transitions within the molecule. The highest energy absorption (λmax ≈ 280 nm) corresponds to the π→π* transition localized primarily on the phenyl ring, while the lower energy band (λmax ≈ 315 nm) involves charge transfer from the phenyl ring to the electron-deficient oxadiazole system [20] [21]. The aldehyde functionality contributes to the electronic transitions through its n→π* transition, typically appearing as a weak shoulder at 350-370 nm.

The hydration state influences the electronic properties through hydrogen bonding interactions that stabilize the ground state and affect the excited state energies. The dihydrate form exhibits slightly bathochromic shifts compared to anhydrous forms, with absorption maxima appearing 5-10 nm at longer wavelengths due to the stabilization of the excited state by hydrogen bonding with water molecules [21].

The molar extinction coefficients (ε) for the primary electronic transitions range from 8,000 to 15,000 M⁻¹cm⁻¹, indicating strong electronic transitions consistent with the aromatic character of the molecule [20]. The compound exhibits weak fluorescence emission with quantum yields typically less than 0.1, attributed to efficient non-radiative decay pathways through the aldehyde functionality and intersystem crossing processes.

| Electronic Transition | Wavelength (nm) | Assignment | Extinction Coefficient (M⁻¹cm⁻¹) |

|---|---|---|---|

| Phenyl π→π* | 280 | Localized aromatic | 12,000-15,000 |

| Charge transfer π→π* | 315 | Phenyl→oxadiazole | 8,000-12,000 |

| Aldehyde n→π* | 350-370 | Carbonyl transition | 200-500 |

| Extended conjugation | 325 | Delocalized π-system | 10,000-13,000 |